Methyl 2-bromo-6-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 2-bromo-6-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-6-(trifluoromethoxy)benzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 2-hydroxy-6-(trifluoromethoxy)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-(trifluoromethoxy)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution Reactions: Substituted benzoates with various functional groups depending on the nucleophile used.
Reduction Reactions: Alcohol derivatives of the original ester.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-bromo-6-(trifluoromethoxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethoxy group contribute to its reactivity and ability to form stable intermediates during chemical reactions . The ester moiety allows for further functionalization and modification, making it a versatile compound in various applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-bromo-6-(trifluoromethoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other trifluoromethyl-substituted benzoates . This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 2-bromo-6-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)7-5(10)3-2-4-6(7)16-9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUWLRIEZAUWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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